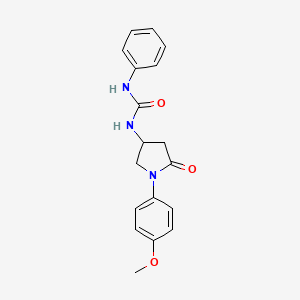
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazinone derivative that has shown promising results in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Drug Design and Pharmacological Activities
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one, a chemical compound with a complex structure, has potential applications in drug design due to its chemical features. Compounds with similar structural attributes, such as piperazine derivatives, have been extensively studied for their therapeutic uses across various medical conditions. For instance, piperazine, a core component similar to that in the mentioned compound, is found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly alter the medicinal potential of the resultant molecules, suggesting that similar modifications to this compound could yield new pharmacological agents with diverse therapeutic applications (Rathi et al., 2016).
Antioxidant Properties
The study of antioxidants and their mechanisms is crucial in various fields, including medicine. Compounds with potential antioxidant activity can contribute significantly to therapeutic strategies against oxidative stress-related diseases. Methods used in determining antioxidant activity, such as spectrophotometric assays, can be applied to assess the antioxidant potential of this compound. These methods evaluate the capacity of compounds to scavenge free radicals, reduce metals, and inhibit lipid peroxidation, providing insights into their suitability as antioxidants or adjuncts in therapy against oxidative damage (Munteanu & Apetrei, 2021).
Potential in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, which share some structural similarities with this compound, have shown a wide range of applications in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates and exhibit significant biological importance. Their functionalities make them attractive for the development of metal complexes, catalysts, and in asymmetric synthesis. The potential of heterocyclic N-oxide derivatives for medicinal applications, due to their diverse biological activities, suggests that this compound could also be explored for similar applications, providing a valuable resource for researchers in drug development and organic chemistry (Li et al., 2019).
Mécanisme D'action
Orientations Futures
The future research directions would likely involve further exploration of the properties and potential applications of this compound. For example, pyrazole compounds have been proposed as promising ligands in metal complexes due to their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-9-11(2)18(16-10)13-3-4-14(20)19(17-13)12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJGKSWNFJFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)

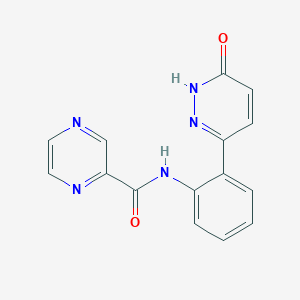
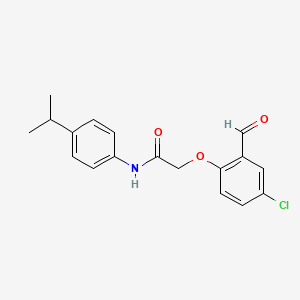
![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)
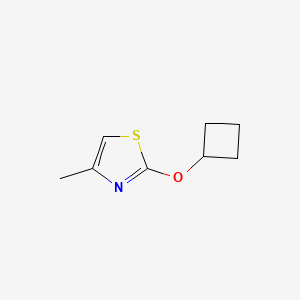


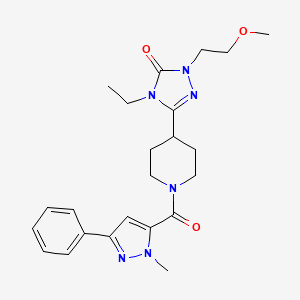
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)

